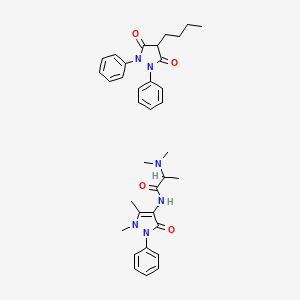
Einecs 243-122-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 243-122-1, also known as 2,2’-Azobis(2-methylpropionitrile), is a chemical compound widely used in various industrial applications. It is a white crystalline powder that is soluble in organic solvents and is known for its ability to decompose and release nitrogen gas, making it a valuable initiator in polymerization reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-Azobis(2-methylpropionitrile) is typically synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction is carried out under controlled conditions, usually at a temperature of around 60-70°C. The resulting product is then purified through recrystallization to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of 2,2’-Azobis(2-methylpropionitrile) involves large-scale reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The process includes the use of advanced purification techniques such as distillation and filtration to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2,2’-Azobis(2-methylpropionitrile) undergoes several types of chemical reactions, including:
Decomposition: Upon heating, it decomposes to release nitrogen gas, which is a key feature in its use as a polymerization initiator.
Oxidation: It can undergo oxidation reactions in the presence of strong oxidizing agents.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Decomposition: Typically occurs at elevated temperatures (around 70°C) without the need for additional reagents.
Oxidation: Requires strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Involves reagents like halogens or other nucleophiles under controlled conditions.
Major Products
Decomposition: Produces nitrogen gas and smaller organic fragments.
Oxidation: Results in the formation of oxidized derivatives of the original compound.
Substitution: Leads to the formation of substituted derivatives with different functional groups.
Scientific Research Applications
2,2’-Azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:
Polymer Chemistry: Used as an initiator in the polymerization of various monomers to produce polymers and copolymers.
Biology: Employed in the study of free radical mechanisms and their effects on biological systems.
Medicine: Investigated for its potential use in drug delivery systems and controlled release formulations.
Industry: Utilized in the production of plastics, rubbers, and other synthetic materials.
Mechanism of Action
The primary mechanism of action of 2,2’-Azobis(2-methylpropionitrile) involves its decomposition to release nitrogen gas and free radicals. These free radicals initiate polymerization reactions by reacting with monomers to form polymer chains. The compound’s ability to generate free radicals makes it a valuable tool in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
2,2’-Azobis(2-methylbutyronitrile): Similar in structure but with a longer carbon chain.
2,2’-Azobis(isobutyronitrile): Another azo compound with similar properties but different applications.
Uniqueness
2,2’-Azobis(2-methylpropionitrile) is unique due to its high efficiency as a polymerization initiator and its ability to decompose at relatively low temperatures, making it suitable for a wide range of applications in both research and industry.
Properties
CAS No. |
19518-94-6 |
|---|---|
Molecular Formula |
C35H42N6O4 |
Molecular Weight |
610.7 g/mol |
IUPAC Name |
4-butyl-1,2-diphenylpyrazolidine-3,5-dione;2-(dimethylamino)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)propanamide |
InChI |
InChI=1S/C19H20N2O2.C16H22N4O2/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16;1-11-14(17-15(21)12(2)18(3)4)16(22)20(19(11)5)13-9-7-6-8-10-13/h4-13,17H,2-3,14H2,1H3;6-10,12H,1-5H3,(H,17,21) |
InChI Key |
HBPXQSCTBJGLRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















